molecular formula C31H34Br2N2O4 B11566092 2,4-dibromo-6-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-methylbenzoate

2,4-dibromo-6-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-methylbenzoate

Cat. No.: B11566092
M. Wt: 658.4 g/mol
InChI Key: UEBRLSXBHKTQLK-KVAAJVFYSA-N
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Description

2,4-DIBROMO-6-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 3-METHYLBENZOATE is a complex organic compound with a molecular formula of C25H22Br2N2O4 This compound is characterized by its intricate structure, which includes multiple functional groups such as bromine atoms, phenyl rings, and ester linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIBROMO-6-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 3-METHYLBENZOATE typically involves a multi-step processCommon reagents used in these steps include bromine (Br2), acetic anhydride, and various catalysts to facilitate the reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4-DIBROMO-6-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 3-METHYLBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2,4-DIBROMO-6-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 3-METHYLBENZOATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4-DIBROMO-6-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 3-METHYLBENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-[(E)-2-nitrovinyl]phenyl 3-methylbenzoate
  • Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate

Uniqueness

Compared to similar compounds, 2,4-DIBROMO-6-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 3-METHYLBENZOATE is unique due to its specific combination of functional groups and structural complexity.

Properties

Molecular Formula

C31H34Br2N2O4

Molecular Weight

658.4 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C31H34Br2N2O4/c1-20-8-7-9-21(14-20)29(37)39-28-22(15-24(32)16-26(28)33)17-34-35-27(36)18-38-25-12-10-23(11-13-25)31(5,6)19-30(2,3)4/h7-17H,18-19H2,1-6H3,(H,35,36)/b34-17+

InChI Key

UEBRLSXBHKTQLK-KVAAJVFYSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)COC3=CC=C(C=C3)C(C)(C)CC(C)(C)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)COC3=CC=C(C=C3)C(C)(C)CC(C)(C)C

Origin of Product

United States

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